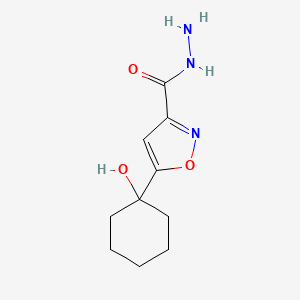

5-(1-Hydroxycyclohexyl)-1,2-oxazole-3-carbohydrazide

Descripción

5-(1-Hydroxycyclohexyl)-1,2-oxazole-3-carbohydrazide is a heterocyclic carbohydrazide derivative featuring a 1,2-oxazole core substituted at the 3-position with a carbohydrazide group and at the 5-position with a 1-hydroxycyclohexyl moiety. This compound belongs to a broader class of isoxazole carbohydrazides, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

Propiedades

IUPAC Name |

5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c11-12-9(14)7-6-8(16-13-7)10(15)4-2-1-3-5-10/h6,15H,1-5,11H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCGABRGSLTHOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC(=NO2)C(=O)NN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501185492 | |

| Record name | 5-(1-Hydroxycyclohexyl)-3-isoxazolecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501185492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924871-50-1 | |

| Record name | 5-(1-Hydroxycyclohexyl)-3-isoxazolecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924871-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Hydroxycyclohexyl)-3-isoxazolecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501185492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Hydroxycyclohexyl)-1,2-oxazole-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 1-hydroxycyclohexyl phenyl ketone, which is then subjected to a series of reactions to introduce the isoxazole ring and the carbohydrazide group. The key steps include:

Reduction: The starting material undergoes reduction to form the hydroxycyclohexyl intermediate.

Acylation: The intermediate is acylated to introduce the necessary functional groups.

Friedel-Crafts Reaction: This step involves the formation of the isoxazole ring.

Chlorination: Chlorination is performed under controlled conditions to achieve the desired product.

Basic Fluxing Reaction: This step ensures the formation of the final compound with high purity.

Industrial Production Methods

Industrial production of 5-(1-Hydroxycyclohexyl)-1,2-oxazole-3-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing environmental impact. Techniques such as distillation and crystallization are employed to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-(1-Hydroxycyclohexyl)-1,2-oxazole-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives with altered functional groups.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution Reagents: Halogens and other nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various hydroxy derivatives.

Aplicaciones Científicas De Investigación

5-(1-Hydroxycyclohexyl)-1,2-oxazole-3-carbohydrazide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 5-(1-Hydroxycyclohexyl)-1,2-oxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table compares key structural features and substituents of 5-(1-Hydroxycyclohexyl)-1,2-oxazole-3-carbohydrazide with related compounds:

*Estimated based on analogous structures.

Key Observations :

- Substituent Effects: The 1-hydroxycyclohexyl group distinguishes the target compound from simpler analogs (e.g., 5-methyl or 5-benzoyl derivatives).

- Biological Activity: Analogs such as 5-benzoyl derivatives (e.g., compound 17 in ) exhibit anticancer activity, with IC₅₀ values in the micromolar range against tumor cell lines. Isocarboxazid () is a clinically used monoamine oxidase inhibitor (MAOI), highlighting the pharmacological relevance of the carbohydrazide moiety.

- Synthetic Flexibility : The carbohydrazide group allows for further derivatization via condensation with aldehydes or ketones, as demonstrated in the synthesis of hydrazone-linked triazol-thiols () and arylidene derivatives ().

Physicochemical and Pharmacokinetic Properties

- Solubility : Smaller analogs like 5-methylisoxazole-3-carbohydrazide () are likely more water-soluble due to reduced steric bulk. The hydroxycyclohexyl group in the target compound may lower aqueous solubility but improve membrane permeability.

- Metabolic Stability : The hydroxycyclohexyl group could slow oxidative metabolism compared to benzoyl or aryl substituents, which are prone to cytochrome P450-mediated hydroxylation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.